molecular formula C22H23ClN4OS B2880094 N-(2-chlorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1189468-41-4

N-(2-chlorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No.: B2880094
CAS No.: 1189468-41-4
M. Wt: 426.96
InChI Key: BDWLNZAWEXQSNH-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a spirocyclic acetamide derivative characterized by a 1,4,8-triazaspiro[4.5]deca-1,3-diene core. Key structural features include:

  • A 2-chlorophenyl group attached to the acetamide nitrogen.
  • A phenyl substituent at position 3 of the triazaspiro ring.
  • A methyl group at position 8 of the triazaspiro system.
  • A thioether linkage between the spiro ring and the acetamide moiety.

The synthesis of such compounds often involves coupling reactions, as seen in , where carbodiimide-mediated amide bond formation is employed.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[(8-methyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4OS/c1-27-13-11-22(12-14-27)25-20(16-7-3-2-4-8-16)21(26-22)29-15-19(28)24-18-10-6-5-9-17(18)23/h2-10H,11-15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWLNZAWEXQSNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that introduce the triazaspiro structure and the chlorophenyl moiety. The key steps often include:

  • Formation of the triazaspiro framework through cyclization reactions.
  • Introduction of the chlorophenyl group via acylation or substitution reactions.
  • Finalization of the compound through thioether formation with acetamide.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant antimicrobial activity against various pathogens. For example:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have shown effectiveness against Pseudomonas aeruginosa and Escherichia coli, with values as low as 0.21 μM for structurally analogous compounds .

Anticancer Activity

The anticancer potential of this compound has also been investigated:

  • Cytotoxicity Assays : In vitro studies using MTT assays on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) indicate promising results. Compounds similar to this compound have shown IC50 values ranging from 0.28 µg/mL to 9.6 µM against these cell lines .

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • DNA Interaction : Compounds with similar structures have been shown to bind to DNA and inhibit topoisomerases, leading to cell cycle arrest and apoptosis in cancer cells.
  • Protein Interactions : The presence of the triazole ring may facilitate interactions with various proteins involved in cell signaling and apoptosis.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Study on Antimicrobial Properties : A study demonstrated that a series of thiazolo[4,5-b]pyridine derivatives exhibited strong antibacterial activity through molecular docking studies that revealed favorable binding interactions with bacterial DNA gyrase .
  • Anticancer Efficacy : Another investigation into 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives showed significant growth inhibition in MCF-7 cells, indicating a potential pathway for developing new anticancer agents based on structural similarities to this compound .

Data Summary

Biological Activity Effect Tested Compounds IC50/MIC Values
AntimicrobialEffective against bacteriaSimilar thiazolo derivatives0.21 μM
AnticancerCytotoxic to cancer cells5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives0.28 µg/mL (MCF-7)

Comparison with Similar Compounds

Structural Features

The target compound shares a triazaspiro core with several analogs but differs in substituent patterns, which critically influence physicochemical and biological properties.

Compound Name Substituents (Triazaspiro Ring) Acetamide Substituents Key Structural Variations Reference
Target Compound 8-methyl, 3-phenyl N-(2-chlorophenyl) 2-chlorophenyl, methyl on spiro ring -
Compound 5 () 8-(2,4-dimethoxybenzoyl) N-(2,4-dichlorophenethyl) Dimethoxybenzoyl, dichlorophenethyl
2-{[3-(4-Chlorophenyl)-8-ethyl... () 8-ethyl, 3-(4-chlorophenyl) N-(2,3-dimethylphenyl) 4-chlorophenyl, ethyl on spiro ring
2a () Benzofuran-oxadiazole N-(3-chlorophenyl) Benzofuran-oxadiazole scaffold
Compound 3d () 1,3,4-thiadiazol-2-yl N-(2-chlorophenyl) Thiadiazol ring, no spiro system

Key Observations :

  • The 2-chlorophenyl group in the target compound contrasts with 3-chlorophenyl () and 4-chlorophenyl (), altering electronic and steric profiles.
  • Substituents on the triazaspiro ring (e.g., methyl, ethyl, dimethoxybenzoyl) modulate lipophilicity and steric bulk, impacting target binding .
  • The absence of a spiro system in ’s thiadiazol derivatives highlights the role of the triazaspiro core in conformational rigidity .

Implications for Target Compound :

Physicochemical Properties

Comparative data for selected compounds:

Compound Name Melting Point (°C) IR Bands (cm⁻¹) Notable Spectral Features (¹H NMR) Reference
Target Compound Not reported Not available Not available -
Compound 3d () 212–216 3147 (N-H), 1708 (C=O) δ 3.86 (-CH₂CO-), 7.26–7.58 (2-chlorophenyl)
Compound () 459–461 Not reported N-H⋯N hydrogen bonding (R₂²(8) motif)

Analysis :

  • The 1708 cm⁻¹ IR band in ’s compound confirms the acetamide C=O stretch, a feature shared with the target compound .

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